1-Allylcyclopropanecarboxylic acid
Overview
Description
1-Allylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Study of Interconversion Reactions
It is used for studying the interconversion reactions of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl derivatives (Roberts & Mazur, 1951).
Electrosynthesis
The compound plays a role in the electrosynthesis of 1-acyl-2,2-diphenylcyclopropanes, which can evolve into substituted naphthalenes or α-benzhydryl-α-cycloalkenone (Oudeyer et al., 2003).
Synthesis of Methylenecyclopropyl Carboxylates and Polysubstituted Furans
It is used in the efficient synthesis of these compounds (Xu, Huang & Zhong, 2006).
Inhibition of Carbonic Anhydrase Enzymes
The compound has potential as an inhibitor of carbonic anhydrase enzymes, showing inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Ethylene Synthesis in Tomato
1-Aminocyclopropane-1-carboxylic acid synthase (ACS), a key enzyme in the synthesis of ethylene, is involved in the study of this hormone in tomatoes (Barry, Llop-Tous & Grierson, 2000).
Role in Plant Development and Pathogen Virulence
ACC, a form of this compound, plays a signaling role in plant development, cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019).
Neurological Effects
1-Aminocyclopropanecarboxylic acid blocks convulsions and deaths induced by N-methyl-D-aspartate in a dose-dependent manner (Skolnick et al., 1989).
Biological Activities
Compounds containing 1-Aminocyclopropane-1-carboxylic acid have a wide range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).
Antidepressant and Anxiolytic Actions
Derivatives of 1-Aminocyclopropanecarboxylic acid exhibit antidepressant and anxiolytic actions in animal models (Trullás et al., 1991).
Synthesis from Dehydroamino Acid Derivatives
Derivatives of 1-Aminocyclopropanecarboxylic acid are synthesized from dehydroamino acid derivatives via sulfur ylide for research applications (Zhou et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-Allylcyclopropanecarboxylic acid (ACC) is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in organisms such as Pseudomonas sp. (strain ACP) . ACC is a non-protein amino acid that acts as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes .
Mode of Action
ACC interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This irreversible conversion of ACC to ammonia and alpha-ketobutyrate allows growth on ACC as a nitrogen source .
Biochemical Pathways
ACC is the central molecule of ethylene biosynthesis . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
Pharmacokinetics
It is known that acc can be transported throughout the plant over short and long distances This suggests that ACC may have a broad distribution within the plant
Result of Action
The action of ACC leads to the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . These processes include seed germination, fruit ripening, leaf and flower senescence, and abscission . ACC also plays a role in cell wall signaling, guard mother cell division, and pathogen virulence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. The rate of ACC formation can differ in response to developmental, hormonal, and environmental cues . For example, ACC can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that soil composition could influence the action of ACC
Biochemical Analysis
Biochemical Properties
It is structurally similar to 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a known precursor of the plant hormone ethylene . ACC is converted to ethylene by the enzyme ACC synthase . It’s plausible that 1-Allylcyclopropanecarboxylic acid might interact with similar enzymes and proteins due to its structural similarity to ACC.
Cellular Effects
Acc, a structurally similar compound, is known to influence various cellular processes, including cell elongation and signaling
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. Given its structural similarity to ACC, it might be involved in similar metabolic pathways. ACC is known to be involved in the biosynthesis of ethylene, a plant hormone .
Properties
IUPAC Name |
1-prop-2-enylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKQUJFRCYZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339542 | |
Record name | 1-Allylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-57-2 | |
Record name | 1-Allylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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